3-(4-(Difluoromethoxy)phenyl)acrylaldehyde
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Overview
Description
3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-(Difluoromethoxy)phenyl)acrylic acid.
Reduction: 3-(4-(Difluoromethoxy)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The acrylaldehyde moiety can participate in various chemical reactions, such as Michael addition, which can modify biological molecules and affect their function .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)acrylaldehyde
- 3-(4-Fluorophenyl)acrylaldehyde
- 3-(4-Chlorophenyl)acrylaldehyde
Uniqueness
3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8F2O2 |
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Molecular Weight |
198.17 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-7,10H/b2-1+ |
InChI Key |
CXKOKHXEHBVSIM-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)OC(F)F |
Origin of Product |
United States |
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